Stereochemical Superiority: D-threo-PPMP vs. Racemic DL-threo-PPMP in MDR1 Downregulation
D-threo-PPMP, the purified active enantiomer, achieves significantly greater downregulation of the multidrug resistance gene MDR1 compared to the racemic DL-threo-PPMP mixture. In a direct head-to-head experiment using KB-V0.01 multidrug-resistant cells, D-threo-PPMP at 10 µM for 7 days reduced MDR1 mRNA levels by 84%, whereas DL-threo-PPMP at a higher concentration of 15 µM achieved only 38% reduction [1]. This demonstrates that the D-threo enantiomer is the most effective inhibitory component and that racemic material yields suboptimal target modulation.
| Evidence Dimension | MDR1 mRNA expression reduction |
|---|---|
| Target Compound Data | 84% reduction |
| Comparator Or Baseline | DL-threo-PPMP: 38% reduction |
| Quantified Difference | D-threo-PPMP achieves 2.2-fold greater reduction at 33% lower concentration |
| Conditions | KB-V0.01 multidrug-resistant cells, 7-day treatment, measured by real-time RT-PCR |
Why This Matters
Maximal MDR1 downregulation is essential for multidrug resistance reversal studies; using the pure active enantiomer ensures reproducible and robust target modulation.
- [1] Gouazé V, Liu YY, Prickett CS, Yu JY, Giuliano AE, Cabot MC. Glucosylceramide synthase blockade down-regulates P-glycoprotein and resensitizes multidrug-resistant breast cancer cells to anticancer drugs. Cancer Res. 2005;65(9):3861-3867. View Source
